molecular formula C8H9ClN2O B13800452 5-Chloro-N-hydroxy-2-methylbenzimidamide

5-Chloro-N-hydroxy-2-methylbenzimidamide

Cat. No.: B13800452
M. Wt: 184.62 g/mol
InChI Key: YOGRUFKAUCCCDN-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxy-2-methylbenzimidamide is a chemical compound with the molecular formula C8H9ClN2O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzimidamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-hydroxy-2-methylbenzimidamide typically involves the reaction of 5-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of sodium bicarbonate. The reaction is carried out in methanol at 50°C for 16 hours. After the reaction, the mixture is cooled, diluted with hydrochloric acid, and extracted with dichloromethane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

5-Chloro-N-hydroxy-2-methylbenzimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxybenzimidamide
  • 5-Chloro-2-methylbenzimidamide
  • 5-Chloro-N-hydroxybenzimidamide

Uniqueness

5-Chloro-N-hydroxy-2-methylbenzimidamide is unique due to the presence of both a chloro and a hydroxy group on the benzimidamide structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

YOGRUFKAUCCCDN-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)/C(=N/O)/N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=NO)N

Origin of Product

United States

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